

(S)-1-(4-Methoxyphenyl)ethanol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (S)-1-(4-Methoxyphenyl)ethanol

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(S)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of **(S)-1-(4-Methoxyphenyl)ethanol**. This chiral alcohol is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds and other bioactive molecules.

Chemical Structure and Stereochemistry

(S)-1-(4-Methoxyphenyl)ethanol, also known as (S)- α -methyl-4-methoxybenzyl alcohol, is a chiral secondary alcohol. Its structure consists of a 4-methoxyphenyl group attached to an ethanol backbone, with a chiral center at the carbon atom bearing the hydroxyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

Molecular Formula: C₉H₁₂O₂[\[1\]](#)[\[2\]](#)

Synonyms: (1S)-1-(4-Methoxyphenyl)ethan-1-ol[\[2\]](#)

The enantiomeric purity of this compound is crucial for its application in the synthesis of stereospecific pharmaceuticals, where different enantiomers can exhibit vastly different

biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **(S)-1-(4-Methoxyphenyl)ethanol** is presented below. This data is essential for its identification, characterization, and quality control.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	152.19 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	95 °C at 1 mmHg	[4]
Density	1.079 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.533	[4]
Solubility	Not miscible in water	[4]

Table 2: Spectroscopic Data

Technique	Key Peaks/Signals	Reference
¹ H NMR (CDCl ₃)	δ 1.48 (d, J=6.4 Hz, 3H), 1.85 (s, 1H), 3.80 (s, 3H), 4.88 (q, J=6.4 Hz, 1H), 6.85-6.91 (m, 2H), 7.26-7.32 (m, 2H)	
¹³ C NMR (CDCl ₃)	δ 25.1, 55.3, 70.3, 113.8, 126.6, 138.0, 158.9	
IR (thin film, cm ⁻¹)	3364, 3030, 1612, 1514, 1452, 1245, 1035, 831	
Mass Spectrometry (EI)	m/z (%): 152 (M+), 137, 109, 94, 77	

Experimental Protocols

The most common and efficient method for the synthesis of **(S)-1-(4-Methoxyphenyl)ethanol** is the asymmetric reduction of its corresponding prochiral ketone, 4-methoxyacetophenone. This transformation is often achieved with high enantioselectivity using biocatalysts.

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Methoxyacetophenone using *Saccharomyces uvarum*

This protocol is based on the whole-cell biocatalytic reduction of 4-methoxyacetophenone.

Materials:

- 4-Methoxyacetophenone
- *Saccharomyces uvarum* culture
- Yeast growth medium (e.g., YM broth)
- Glucose
- Buffer solution (e.g., phosphate buffer, pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

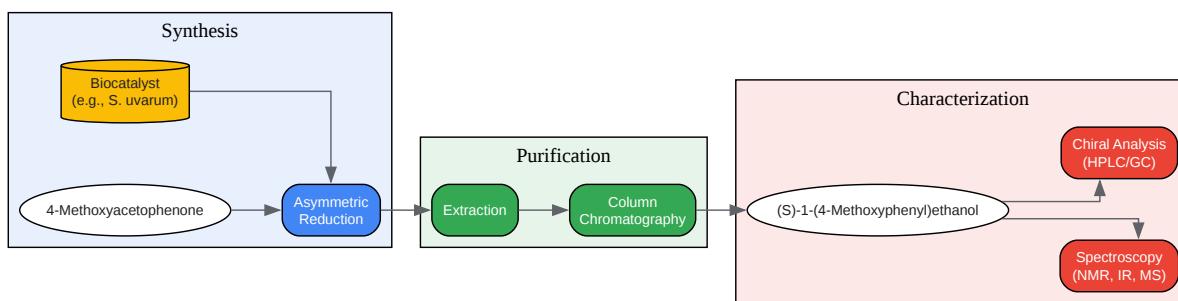
Procedure:

- Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with *Saccharomyces uvarum*. Incubate the culture at an appropriate temperature (e.g., 30 °C) with shaking until a sufficient cell density is reached.

- Biocatalytic Reduction: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a buffer solution containing glucose. Add 4-methoxyacetophenone to the cell suspension.
- Reaction Monitoring: Incubate the reaction mixture at a controlled temperature and agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Product Extraction: After the reaction is complete, centrifuge the mixture to remove the yeast cells. Extract the supernatant with ethyl acetate.
- Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
- Characterization: Confirm the identity and purity of the synthesized **(S)-1-(4-Methoxyphenyl)ethanol** using ^1H NMR, ^{13}C NMR, and IR spectroscopy. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Asymmetric Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis and subsequent characterization of **(S)-1-(4-Methoxyphenyl)ethanol**.



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Caption: Workflow for the synthesis and analysis of **(S)-1-(4-Methoxyphenyl)ethanol**.

Applications in Drug Development

(S)-1-(4-Methoxyphenyl)ethanol serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its enantiopure nature is critical for the stereospecific synthesis of drug candidates, ensuring the desired therapeutic effects while minimizing potential side effects from the unwanted enantiomer. For example, it is a precursor for the synthesis of cycloalkyl[b]indoles, which have shown potential in treating allergic responses.^[5] The methodologies for its enantioselective synthesis, particularly biocatalytic routes, are of significant interest as they offer environmentally friendly and highly selective alternatives to traditional chemical methods.^[5]

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